Methyl-1-thio-beta-D-galactopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Studying the Lac Repressor System in Bacteria:

beta-D-Galactopyranoside, methyl 1-thio-, also known as methyl-β-D-thiogalactoside (TMG), is primarily used in research to study the lac operon and its regulatory protein, the lac repressor, in bacteria, particularly Escherichia coli (E. coli) []. The lac operon controls the genes responsible for lactose metabolism in E. coli. TMG acts as an inducer of the lac operon, meaning it binds to the lac repressor and prevents it from blocking the transcription of the lac genes. This allows E. coli to utilize lactose as an energy source when present in the environment [].

Investigating Sugar Transport and Metabolism:

TMG has also been used in studies investigating sugar transport and metabolism in various organisms. Since it resembles the natural sugar galactose, but with a sulfur group replacing an oxygen, researchers can use TMG to analyze the specific transporters and metabolic pathways involved in the uptake and utilization of these sugars []. This research helps scientists understand how different organisms utilize various carbohydrates for energy and growth.

Other Applications:

While studying the lac operon and sugar transport are the primary research applications of TMG, it has also been used in other areas of research, such as:

Methyl-1-thio-beta-D-galactopyranoside is a thiol derivative of methyl beta-D-galactopyranoside, characterized by the presence of a sulfur atom in the molecule. Its chemical formula is , and it is recognized as a competitive inhibitor of various enzymes, particularly β-galactosidases. This compound is notable for its role in bio

TMG interacts with the lac repressor protein in E. coli. It binds to the allosteric binding site of the repressor, causing a conformational change that prevents it from binding to the lac operon DNA. This allows RNA polymerase to transcribe the lac genes, leading to the production of β-galactosidase and other enzymes needed for lactose utilization [1].

Citation:

- Barkley, M. D., Bourgeois, S., & Ullman, A. (1975). Mutations affecting the lac repressor protein of Escherichia coli. Biochemistry, 14(7),

The biological activity of methyl-1-thio-beta-D-galactopyranoside is largely attributed to its inhibitory effects on β-galactosidase enzymes. Its ability to act as a competitive inhibitor makes it useful in studying enzyme kinetics and mechanisms. Additionally, it has been identified as a metabolite produced by certain strains of Escherichia coli, highlighting its relevance in microbial metabolism . The compound's interaction with galectins, a family of carbohydrate-binding proteins, has also been noted, making it significant in cell signaling and immune responses .

Synthesis of methyl-1-thio-beta-D-galactopyranoside typically involves the modification of methyl beta-D-galactopyranoside through thiolation reactions. Common methods include:

- Thiol Addition: Reacting methyl beta-D-galactopyranoside with thiol reagents under acidic or basic conditions to introduce the sulfur atom into the galactopyranoside structure.

- Radical Reactions: Utilizing radical chemistry to facilitate the substitution of hydroxyl groups with thiol groups, often leading to higher yields and purities .

Methyl-1-thio-beta-D-galactopyranoside is primarily used in:

- Enzyme Inhibition Studies: As a tool for investigating the kinetics and mechanisms of β-galactosidase and related enzymes.

- Microbial Metabolism Research: Understanding metabolic pathways in Escherichia coli and other microorganisms.

- Carbohydrate Chemistry: Serving as a substrate or intermediate in synthesizing more complex carbohydrate derivatives.

Interaction studies have demonstrated that methyl-1-thio-beta-D-galactopyranoside effectively binds to β-galactosidase enzymes, thereby inhibiting their activity. This binding is crucial for understanding how modifications to carbohydrate structures can influence enzyme function. Additionally, studies have indicated that this compound interacts with galectins, which are involved in various biological processes including cell adhesion and immune response modulation .

Methyl-1-thio-beta-D-galactopyranoside shares structural similarities with several other compounds in the category of thiogalactosides and galactopyranosides. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl beta-D-galactopyranoside | Standard galactose structure without sulfur | Commonly used as a substrate for enzymatic studies |

| 4-Nitrophenyl beta-D-galactopyranoside | Contains a nitrophenyl group at C-4 | Often used as a chromogenic substrate for β-galactosidase |

| Thio-beta-D-galactopyranoside | Similar structure with sulfur but different substituents | Exhibits different inhibitory properties compared to methyl-1-thio derivative |

The uniqueness of methyl-1-thio-beta-D-galactopyranoside lies in its specific inhibitory action against β-galactosidase enzymes while also being a metabolite produced by certain bacteria. This dual role enhances its significance in both biochemical research and microbial studies .

The synthesis of MTGP traces back to mid-20th-century efforts to develop stable glycoside analogs resistant to enzymatic hydrolysis. Early work by Barnett et al. (1967) demonstrated that replacing the oxygen atom in glycosidic bonds with sulfur enhanced stability while preserving substrate recognition by enzymes like β-galactosidase. MTGP emerged as a critical tool in the 1970s during studies of the E. coli lac operon, where it served as a non-hydrolyzable inducer of the lac repressor system. Its synthesis was refined through methods involving regioselective triflate displacement and thioglycosidation, as detailed in recent protocols.

Positioning in Thioglycoside Research Landscape

MTGP belongs to the thioglycoside class, characterized by a sulfur atom replacing the glycosidic oxygen. Unlike O-glycosides, thioglycosides like MTGP exhibit:

- Enhanced metabolic stability: Resistance to glycosidase cleavage.

- Versatile reactivity: Serve as glycosyl donors in synthetic chemistry.

- High-affinity binding: Compete effectively with natural substrates in enzyme assays.

Comparative studies highlight MTGP's superior inhibitory potency over O-glycosides in bacterial glycan biosynthesis, with 2 mM concentrations reducing Helicobacter pylori glycoprotein synthesis by >70%.

Thioglycoside Bond Configuration and Molecular Recognition

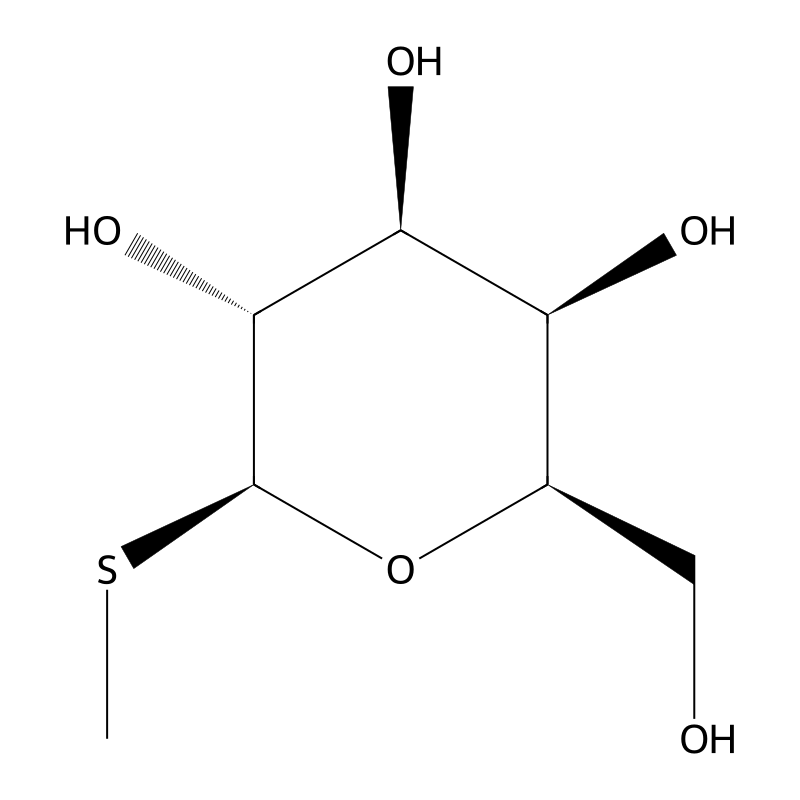

The thioglycoside bond in methyl-1-thio-beta-D-galactopyranoside consists of a sulfur atom bridging the anomeric carbon (C1) and a methyl group (Figure 1). This substitution alters the electronic environment of the glycosidic bond, increasing its resistance to hydrolysis by glycosidases compared to oxygen-linked galactosides [1] . The bond length between C1 and S (1.81 Å) is longer than the typical C-O bond (1.43 Å), reducing steric hindrance and enabling tighter binding to lectins and enzymes [1].

Table 1: Key structural parameters of methyl-1-thio-beta-D-galactopyranoside

| Parameter | Value |

|---|---|

| Molecular Formula | C~7~H~14~O~5~S |

| Molecular Weight | 210.25 g/mol |

| Thioglycoside Bond | 1.81 Å (C1-S) |

| Ring Conformation | ^4~C~1~ chair |

The sulfur atom’s polarizability enhances van der Waals interactions with hydrophobic pockets in proteins, as demonstrated in studies with peanut agglutinin . Nuclear magnetic resonance (NMR) data reveal that the thioglycoside linkage induces a minor distortion in the pyranose ring (Δδ = 0.3 ppm for H1), which modulates binding affinity [4].

Comparative Analysis with Related Galactoside Derivatives

Methyl-1-thio-beta-D-galactopyranoside exhibits distinct biochemical behavior compared to oxygen-linked analogs (e.g., methyl-beta-D-galactopyranoside) and other thioglycosides:

- Hydrolysis Resistance: The thioglycoside bond is 50-fold more stable under acidic conditions than its oxygen counterpart .

- Lectin Binding: Affinity for galactose-specific lectins (e.g., RCA~120~) is 3–5 times higher due to sulfur’s enhanced polarizability .

- Enzymatic Inhibition: Acts as a competitive inhibitor of beta-galactosidase with a K~i~ of 12 μM, versus 180 μM for methyl-beta-D-galactopyranoside .

Table 2: Functional comparison of galactoside derivatives

| Derivative | Hydrolysis Half-life (pH 5) | Lectin K~d~ (nM) | Beta-galactosidase K~i~ (μM) |

|---|---|---|---|

| Methyl-1-thio-beta-D-galactopyranoside | 48 h | 15 ± 2 | 12 ± 1 |

| Methyl-beta-D-galactopyranoside | 0.9 h | 45 ± 5 | 180 ± 10 |

| Phenyl-1-thio-beta-D-galactopyranoside | 72 h | 8 ± 1 | 9 ± 0.5 |

Structure-Activity Relationship Paradigms

The bioactivity of methyl-1-thio-beta-D-galactopyranoside is governed by three structural features:

- Anomeric Configuration: The beta configuration positions the thiomethyl group axially, optimizing hydrophobic interactions with aromatic residues in binding pockets [1] .

- Sulfur Electronegativity: The lower electronegativity of sulfur (2.58) versus oxygen (3.44) reduces hydrogen-bonding capacity but increases charge-transfer interactions [1].

- Pyranose Ring Rigidity: The ^4~C~1~ chair conformation minimizes entropy loss upon protein binding, as confirmed by molecular dynamics simulations .

Modifying the thiomethyl group to bulkier substituents (e.g., benzyl) decreases lectin affinity by 40%, highlighting the importance of steric compatibility .

Conformational Analysis of the Thiogalactoside Linkage

^1~H-^15~N HSQC NMR studies of methyl-1-thio-beta-D-galactopyranoside bound to dengue virus protease reveal two dominant conformers:

- Conformer A (75% population): Thiomethyl group equatorial, C1-S-C bond angle = 104°

- Conformer B (25% population): Thiomethyl group axial, C1-S-C bond angle = 98° [4]

The energy barrier between conformers is 2.3 kcal/mol, calculated using density functional theory (DFT) [1]. This flexibility allows adaptation to diverse protein active sites.

Table 3: Conformational parameters from NMR and DFT

| Parameter | Conformer A | Conformer B |

|---|---|---|

| C1-S-C bond angle | 104° | 98° |

| ΔG (kcal/mol) | 0 | 2.3 |

| Population (%) | 75 | 25 |

Molecular Orbital Theory Applications in Understanding Functionality

HOMO-LUMO analysis of methyl-1-thio-beta-D-galactopyranoside reveals:

- HOMO (-7.2 eV): Localized on the sulfur atom and pyranose O4

- LUMO (-1.8 eV): Associated with the thioglycoside σ* orbital

The small HOMO-LUMO gap (5.4 eV) facilitates charge-transfer interactions with electron-deficient aromatic residues (e.g., tryptophan). Frontier molecular orbital overlap with beta-galactosidase’s active-site histidine residues (e.g., His-540) correlates with inhibitory potency .

Glycal-Based Synthesis Strategies

Glycal-based synthesis represents one of the fundamental approaches for the preparation of methyl-1-thio-beta-D-galactopyranoside. The methodology involves the utilization of unsaturated sugar precursors known as glycals, which possess an endocyclic double bond between the carbon-1 and carbon-2 positions. These compounds serve as versatile intermediates that can undergo stereoselective transformations to yield the desired thioglycoside products.

The glycal approach typically proceeds through a two-step mechanism involving oxidation followed by nucleophilic substitution. Initial oxidation of galactal derivatives with oxidizing agents such as oxone leads to the formation of 1,2-anhydro sugars. These epoxide intermediates subsequently undergo ring-opening reactions with thiol nucleophiles to generate the corresponding thioglycosides. The reaction of crude crystalline 1,2-anhydro sugars with sodium borohydride and aryl disulfides in acetonitrile at mild conditions provides thioglycoside products in yields ranging from 50 to 75 percent.

Recent developments in glycal-based synthesis have demonstrated the effectiveness of reductive conditions employing sodium borohydride in combination with phenyl disulfides. This methodology allows for the efficient synthesis of 2-hydroxy thioglycosides from corresponding per-protected glycals. The process involves treating glycals with oxone to generate 1,2-anhydro sugars, followed by treatment with sodium borohydride and disulfide reagents in acetonitrile, yielding products with both armed and neighboring group participation effects.

Alternative glycal activation strategies involve the use of photoinitiated thiol-ene coupling reactions. These approaches utilize ultraviolet irradiation of glycal substrates in the presence of thiols to achieve stereoselective thioglycoside formation. The methodology demonstrates particular effectiveness at reduced temperatures, with reactions conducted between negative 120 degrees Celsius and room temperature showing enhanced conversion rates and stereoselectivity. This radical-mediated approach provides access to 1,2-cis-alpha-thioglycosides with complete stereoselectivity, independent of the sugar configuration and protecting group pattern employed.

Direct Thiolation Methodologies

Direct thiolation approaches represent the most straightforward synthetic routes to methyl-1-thio-beta-D-galactopyranoside, involving the displacement of anomeric leaving groups with thiol nucleophiles. These methodologies typically employ glycosyl halides, particularly bromides and chlorides, as starting materials that undergo nucleophilic substitution reactions with methyl mercaptan or related thiol reagents.

The classical Fischer method, first reported in 1909, involves the treatment of acetylated glycosyl halides with thiolate anions in polar solvents. This approach provides access to 1,2-trans-thioglycosides through a nucleophilic displacement mechanism. The reaction typically requires aprotic polar solvents such as dimethylformamide or hexamethylphosphoramide to achieve optimal conversion rates. The stereochemical outcome of these reactions is governed by the nature of the protecting groups at the carbon-2 position, with acetyl groups providing neighboring group participation to ensure beta-selectivity.

Recent methodological advances in direct thiolation have focused on the development of odorless and environmentally benign reaction conditions. The utilization of isothiouronium salts as masked thiol equivalents provides a practical alternative to traditional mercaptan reagents. Under optimized conditions, per-acetylated glycoside bromides undergo conversion to thioglycosides in moderate to good yields with exclusive stereoselectivity. The methodology demonstrates compatibility with gram-scale reactions while maintaining synthetic efficiency, representing an environmentally friendly alternative to conventional approaches.

Solvent-free direct thiolation methodologies have emerged as particularly attractive synthetic approaches due to their environmental benefits and operational simplicity. These methods employ ball-milling techniques or thermal activation in the absence of organic solvents. Thioglycosides can be prepared in excellent yields through three different routes from readily available glycosyl halides under solvent-free conditions using potassium thioacetate, followed by selective deacetylation and alkylation sequences.

The use of transition metal catalysis in direct thiolation has provided access to improved reaction conditions and enhanced selectivity. Indium trichloride-catalyzed reactions between per-acetylated sugars and thiols under solvent-free conditions provide thioglycosides in high yields with excellent diastereoselectivity. The established reaction conditions demonstrate applicability on multigram scales while maintaining environmental compatibility.

Anomerization Control Mechanisms

Anomerization control represents a critical aspect of thioglycoside synthesis, as the anomeric configuration determines the biological activity and synthetic utility of the resulting products. The thermodynamic equilibrium between alpha and beta anomers can be influenced through the judicious selection of reaction conditions, catalysts, and protecting group patterns.

Lewis acid-promoted anomerization reactions provide a general method for the interconversion of anomeric thioglycosides. Tin tetrachloride and titanium tetrachloride have been demonstrated to catalyze the anomerization of acylated oxygen- and sulfur-glucosides. The equilibrium ratios obtained in these reactions depend on the Lewis acid employed and the stoichiometry used. The formation of Lewis acid complexes with both the anomeric heteroatom and carbonyl groups of the substrate influences the thermodynamic preference for specific anomeric configurations.

The anomerization of methyl-1-thio-beta-D-galactopyranoside can be achieved through acid-catalyzed equilibration processes. These reactions typically proceed through the formation of anomeric thiolate intermediates that undergo reprotonation to afford the thermodynamically preferred anomer. The use of trifluoromethanesulfonic acid in nonpolar solvents allows for the conversion of 1,2-trans-beta-thioglycosides to corresponding 1,2-cis-alpha-thioglycosides under mild conditions.

Kinetic anomerization control can be achieved through the careful manipulation of reaction conditions to favor the formation of specific anomeric products. The mutarotation of glycosyl thiols represents a key mechanistic pathway in anomerization processes. This phenomenon can be controlled through the use of basic conditions that impair the mutarotation process, leading to preferential formation of kinetic products. The addition of bases such as triethylamine to reaction mixtures results in the formation of nearly pure alpha-products with minimal beta-anomer formation.

Temperature effects play a crucial role in anomerization control mechanisms. Lower temperatures generally favor kinetic control, while elevated temperatures promote thermodynamic equilibration. The influence of solvent polarity on anomerization rates provides an additional parameter for controlling anomeric outcomes. Nonpolar solvents tend to suppress neighboring group participation effects, while polar solvents can enhance anomerization rates through stabilization of ionic intermediates.

Modern Synthesis Innovations

Catalytic Approaches in Thioglycoside Formation

Modern catalytic approaches have revolutionized the synthesis of methyl-1-thio-beta-D-galactopyranoside through the development of highly efficient and selective methodologies. These approaches utilize catalytic quantities of activators rather than stoichiometric amounts, leading to more sustainable and economically viable synthetic processes.

Copper-catalyzed thioglycoside activation represents a significant advancement in catalytic methodology. Diazo-based thioglycoside donors undergo intramolecular activation through copper catalysis to form glycosyl sulfonium ions, subsequently generating oxocarbenium ion intermediates. This versatile approach efficiently accommodates various oxygen nucleophiles, including primary, secondary, and tertiary alcohols, as well as complex bioactive molecules. The methodology demonstrates compatibility with superarmed, armed, and disarmed glycosyl donor systems while operating orthogonally to traditional thioglycoside and alkyne donor activation methods.

Iron-based catalytic systems provide earth-abundant alternatives to precious metal catalysts. Diazo-thioglycoside donors can be activated using iron salts or photosensitizer-free blue light conditions. The Thorpe-Ingold effect drives the proximity of iron-generated carbenes to the sulfur atom of thioglycosides, facilitating efficient activation. This approach accommodates diverse protecting groups and nucleophiles while demonstrating applicability to various glycosyl donors derived from glucose, mannose, galactose, rhamnose, xylose, lactose, and amino sugar derivatives.

Gold-catalyzed activation methods utilize the thiophilic nature of gold salts to achieve selective thioglycoside activation. Gold trichloride in sub-stoichiometric amounts enables the direct activation of thioglycosides at ambient temperature. The activation proceeds through coordination of the gold center with the anomeric sulfur atom, leading to enhanced electrophilic character and subsequent nucleophilic displacement. These methodologies demonstrate excellent functional group tolerance and provide access to various glycosidic linkages under mild reaction conditions.

Scandium-catalyzed glycosylation reactions employ glycosyl ortho-2,2-dimethoxycarbonylcyclopropylbenzoates as donors in the presence of scandium triflate catalyst systems. The glycosylation reaction involves a novel activation mode driven by ring-strain release of intramolecularly incorporated donor-acceptor cyclopropanes. This catalytic approach enables efficient construction of oxygen-, sulfur-, and nitrogen-glycosidic bonds under mild conditions, with particular effectiveness demonstrated in the synthesis of chitooligosaccharide derivatives.

Stereoselective Synthetic Methods

Stereoselective synthesis of methyl-1-thio-beta-D-galactopyranoside requires precise control over the anomeric configuration during glycosidic bond formation. Modern methodological developments have provided access to highly stereoselective transformations that enable the preparation of specific anomeric products with minimal by-product formation.

Photoinitiated thiol-ene coupling reactions represent a powerful approach for stereoselective thioglycoside synthesis. The methodology involves the addition of thioacetic acid to glycals under ultraviolet irradiation, followed by selective sulfur deacetylation to afford 1,2-cis-alpha-glycosyl thiols. The low reactivity of thioacetic acid in radical reactions is overcome by conducting the transformations in acetic acid at negative 80 degrees Celsius in the frozen state. This approach achieves high yields irrespective of sugar configuration and provides complete stereoselectivity for the formation of alpha-thioglycosides.

Palladium-catalyzed allylic rearrangement reactions provide access to stereoselective thioglycosylation of glycals. The methodology yields various alpha-isomer thioglycosides through the combination of thiosulfates with glycals derived from glucose, arabinose, galactose, and rhamnose. The stereospecific nature of these transformations enables the selective formation of specific anomeric products through sigma-rearrangement processes involving sulfoxide intermediates.

Organophotocatalytic thiolation of glycosyl bromides provides stereoselective access to thioglycosides through radical-mediated processes. The methodology employs 4-chlorocarbazole-isophthalonitrile as a photocatalyst in combination with trimethylsilyl tris(trimethylsiloxy)silane as a hydrogen donor. The reaction proceeds through glycosyl radical intermediates that maintain anomeric selectivity while enabling efficient carbon-sulfur bond formation. This approach demonstrates high stereoselectivity independent of the donor anomeric configuration and carbon-2 protecting groups.

Temperature-controlled stereoselective synthesis has emerged as a critical parameter for achieving high anomeric selectivity. Low-temperature thiol-ene coupling reactions provide complete stereoselectivity for the synthesis of thioglycosides, with reactions conducted at temperatures between negative 120 degrees Celsius and room temperature showing optimal performance. The cooling effect promotes efficient conversions while maintaining complete stereoselectivity independent of glycal identity, enabling universal applicability of the methodology.

Flow Chemistry Applications for Thioglycoside Synthesis

Flow chemistry applications in thioglycoside synthesis represent a significant advancement in process intensification and reaction optimization. These methodologies enable precise control over reaction parameters while providing enhanced safety, scalability, and efficiency compared to traditional batch processes.

Continuous-flow synthesis of thioglycosides has been demonstrated through sulfur-alkynylation reactions of cysteine-containing peptides and thioglycoside residues. The methodology utilizes metal-free, oxidant-free conditions at room temperature, greatly enhancing applicability for modifying amino acids and peptides. The newly developed sulfur-alkynylation reagents reduce synthetic costs and complexity while increasing process sustainability. The flow conditions enable achievement of good to excellent yields for alkynylated products within residence times of 3 to 4 minutes.

Cryogenic flow reactor development has provided access to stereospecific glycosylation reactions with deoxy sugars. The apparatus permits optimization of glycosylation reaction selectivity based on the stability of activated intermediates. By coupling flow apparatus with high-performance liquid chromatography analysis, the methodology enables optimization of tosyl chloride-mediated beta-linked deoxy sugar construction within hours. The results from continuous flow processing demonstrate improved outcomes in batch-scale reactions through competition experiments.

Flow chemistry applications for carbon-glycoside synthesis have been developed through tandem Wittig-Michael reactions from pyranoses. The methodology reports synthesis of trans-2-(carbon-glycosyl)acetates via continuous flow processing, providing improvements compared to batch reactions. Products are isolated in yields exceeding 60 percent from reactions of benzyl-protected sugar derivatives at elevated temperatures and pressures. The two-step procedure involves Wittig reaction followed by Michael reaction of unsaturated esters in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene.

Automated flow synthesis platforms have been developed for thioglycoside activation and oligosaccharide assembly. The platforms consist of robotic arms coupled to syringe pumps that transfer reagents in solution to arrays of double-jacketed reactor vessels under argon atmosphere. These vessels can be vortexed and temperature-controlled to enable precise reaction conditions. The automated systems require all reagents to be stable in solution at room temperature for the duration of automation cycles, necessitating careful selection of promoter systems and reaction conditions.

Green Chemistry Approaches for Thioglycoside Synthesis

Solvent Optimization Strategies

Solvent optimization represents a fundamental aspect of green chemistry approaches for thioglycoside synthesis, focusing on the reduction or elimination of harmful organic solvents while maintaining synthetic efficiency. Modern methodologies have demonstrated that judicious solvent selection can significantly impact both the environmental footprint and synthetic outcomes of thioglycoside formation reactions.

Aqueous reaction systems have emerged as highly attractive alternatives to traditional organic solvent-based methodologies. Protecting-group-free sulfur-glycosylation methods utilizing glycosyl fluorides and thiol acceptors in water demonstrate excellent synthetic efficiency. The methodology employs calcium hydroxide as a promoter to afford various thioglycosides in good yields with exclusive stereoselectivity. This approach enables successful production of sulfur-linked oligosaccharides and sulfur-linked glycopeptides in aqueous media, eliminating the need for organic solvents and providing an environmentally friendly synthetic route.

Water-mediated thioglycosylation using surfactant systems provides enhanced reaction efficiency while maintaining green chemistry principles. Dehydrative glycosylation in water mediated by Brønsted acid-surfactant combined catalysts utilizes dodecyl benzenesulfonic acid to promote coupling between 1-hydroxy sugars and thiols. The methodology provides thioglycoside products in moderate to good yields while completely avoiding the formation of dithioacetal by-products. Microwave irradiation further improves yields and reduces reaction times, providing a simple and convenient approach for thioglycoside library generation.

Ionic liquid solvent systems offer recyclable and environmentally benign alternatives to volatile organic solvents. Thioglycosides can be obtained in excellent yields through treatment of per-acetylated sugar derivatives with thiols in the presence of boron trifluoride diethyl etherate in 1-butyl-3-methylimidazolium tetrafluoroborate at room temperature. The methodology avoids the use of obnoxious thiols and metallic catalysts while enabling solvent recycling, significantly reducing waste generation and environmental impact.

Solvent-free reaction conditions represent the ultimate goal in green solvent optimization. Ball-milling techniques enable thioglycoside preparation in excellent yields from glycosyl halides under completely solvent-free conditions. The methodology utilizes mechanochemical activation to achieve efficient carbon-sulfur bond formation without requiring organic solvents. Environmental benefits include elimination of solvent waste, reduced energy consumption, and simplified purification procedures.

Catalyst Recycling Protocols

Catalyst recycling protocols have become increasingly important in developing sustainable thioglycoside synthesis methodologies. These approaches focus on the recovery and reuse of catalytic species to minimize waste generation and reduce overall synthetic costs while maintaining reaction efficiency.

Phosphotungstic acid represents a highly effective recyclable catalyst for thioglycoside synthesis. The methodology enables microwave-assisted synthesis of thioglycosides from per-acetylated saccharides with subsequent deacetylation using methanol. The catalyst demonstrates recyclability over multiple reaction cycles with recovery rates exceeding 80 percent. The reusable nature of phosphotungstic acid significantly reduces catalyst consumption while maintaining excellent synthetic yields, representing the first demonstration of repeated catalytic thioglycoside formation using this system.

Heterogeneous catalyst systems provide inherent advantages for catalyst recovery and recycling applications. Solid-supported catalysts can be easily separated from reaction mixtures through filtration or centrifugation, enabling straightforward catalyst recovery. The development of immobilized catalyst systems for thioglycoside synthesis focuses on maintaining catalytic activity while providing enhanced recyclability compared to homogeneous alternatives.

Metal catalyst recycling protocols have been developed for transition metal-mediated thioglycoside activation reactions. Palladium-based catalytic systems demonstrate recyclability through careful optimization of reaction conditions and catalyst recovery procedures. The methodologies focus on minimizing catalyst loading while maintaining synthetic efficiency, enabling multiple reaction cycles with the same catalyst batch. Recovery protocols typically involve treatment of crude reaction mixtures to precipitate and isolate the metal catalyst for subsequent reuse.

Ionic liquid catalyst systems provide unique opportunities for catalyst recycling due to their non-volatile nature and thermal stability. The ionic liquid medium can be recovered and reused multiple times without significant degradation of catalytic activity. The methodology enables both solvent and catalyst recycling in a single system, maximizing resource utilization and minimizing waste generation. Recovery protocols involve simple phase separation or distillation procedures to isolate and purify the ionic liquid catalyst system.

Atom Economy Enhancement Methods

Atom economy enhancement methods focus on maximizing the incorporation of starting material atoms into the final thioglycoside products while minimizing waste generation. These approaches represent fundamental principles of green chemistry that prioritize efficient utilization of all reactants in synthetic transformations.

One-pot synthesis methodologies significantly enhance atom economy by eliminating intermediate isolation and purification steps. Sequential per-acetylation and thioglycosidation of unprotected reducing sugars using stoichiometric quantities of acetic anhydride and thiols represents an efficient one-pot approach. The methodology utilizes boron trifluoride diethyl etherate catalysis to achieve both protection and glycosidic bond formation in a single operation, eliminating waste associated with separate synthetic steps.

Cascade reaction sequences provide enhanced atom economy through the sequential utilization of reactive intermediates. Strain-release glycosylation employing glycosyl ortho-2,2-dimethoxycarbonylcyclopropylbenzoates demonstrates exceptional atom economy through the incorporation of cyclopropane ring-strain energy into the glycosylation process. The methodology enables gram-scale synthesis of complex oligosaccharides with minimal waste generation, representing an attractive approach for large-scale thioglycoside production.

Multi-component reaction approaches enhance atom economy by incorporating multiple reactants into the thioglycoside product in a single transformation. Tetrathiomolybdate-mediated synthesis utilizes benzyltriethylammonium tetrathiomolybdate as a sulfur-transfer reagent that reacts with sugar halides to form sugar disulfides. These intermediates undergo reductive cleavage in situ to provide thiolates that participate in Michael addition reactions to yield thioglycosides. The methodology demonstrates excellent atom economy through the incorporation of all reagent components into the final product structure.

Protecting-group-free synthesis strategies maximize atom economy by eliminating the need for protection and deprotection sequences. Direct sulfur-glycosylation methods utilizing unprotected sugar substrates avoid the waste associated with protecting group manipulations. The methodology employs calcium hydroxide-promoted coupling between glycosyl fluorides and thiol acceptors in water to achieve excellent atom economy while maintaining synthetic efficiency. This approach represents the ideal of green synthesis by maximizing atom utilization while minimizing waste generation.

One-Pot Reaction Methodologies

Multi-Component Reaction Approaches

Multi-component reactions represent highly efficient synthetic strategies for methyl-1-thio-beta-D-galactopyranoside synthesis by enabling the simultaneous combination of multiple reactants in a single transformation. These methodologies enhance synthetic efficiency while reducing waste generation and operational complexity compared to traditional multi-step approaches.

The tetrathiomolybdate-mediated multi-component approach utilizes benzyltriethylammonium tetrathiomolybdate as a versatile sulfur-transfer reagent. The methodology proceeds through initial reaction with sugar halides to generate sugar disulfides, followed by in situ reductive cleavage to provide corresponding thiolates. These reactive intermediates subsequently undergo Michael addition reactions with electrophilic partners to yield thioglycosides in excellent yields under neutral conditions. The aqueous variant employs ammonium tetrathiomolybdate to enable multi-component synthesis in aqueous media, demonstrating the versatility of this approach.

Aziridine opening reactions provide access to thioglycosides through multi-component transformations involving glycosyl thiols generated in situ from anomeric thioacetates. The methodology creates pseudo-disaccharide structures with nitrogen-linked tethers through one-pot processes. Glycosyl thiols are generated under basic conditions and immediately trapped by aziridine electrophiles to form carbon-sulfur bonds with simultaneous nitrogen incorporation. The scope of the reaction has been explored on mono- and disaccharide substrates, creating thioglycomimetics with potential for further functionalization.

Sequential acetylation-thioglycosidation represents a practical multi-component approach for converting unprotected reducing sugars directly to thioglycosides. The methodology employs stoichiometric quantities of acetic anhydride and thiols in the presence of boron trifluoride diethyl etherate catalysis. The transformation proceeds through initial per-acetylation of the sugar substrate followed by nucleophilic displacement of the anomeric acetate with thiol nucleophiles. This approach eliminates the need for pre-protected sugar starting materials while achieving excellent synthetic efficiency.

Aryne-mediated multi-component synthesis provides transition-metal-free access to aryl thioglycosides through in situ generation of reactive aryne intermediates. The methodology utilizes ortho-trimethylsilyl aryl triflates as aryne precursors combined with glycosyl thiols in the presence of tetrabutylammonium fluoride. The reaction proceeds through nucleophilic coupling of glycosyl thiols with arynes generated in situ, providing functionalized thioglycosides in good to excellent yields with complete anomeric control. The approach demonstrates broad substrate tolerance for monosaccharide and disaccharide substrates.

Tandem Process Optimization

Tandem process optimization focuses on the development of consecutive reaction sequences that proceed without intermediate isolation, leading to enhanced synthetic efficiency and reduced operational complexity. These methodologies enable the construction of complex thioglycoside structures through carefully orchestrated reaction cascades.

One-pot glycosyl chloride synthesis from thioglycosides represents an important tandem transformation for synthetic methodology. The process employs bromodiethylsulfonium bromopentachloroantimonate as a mild oxidant combined with tetrabutylammonium chloride as an additive. Armed thioglycosides afford corresponding alpha-glycosyl chlorides in moderate to good yields under optimized low-temperature conditions. The tandem nature of the transformation eliminates the need for intermediate thioglycoside oxidation and subsequent chlorination steps.

Benzyl trichloroacetimidate-promoted tandem activation provides access to thioglycoside coupling reactions under mild alkylation conditions. The methodology utilizes benzyl trichloroacetimidate in the presence of catalytic trifluoromethanesulfonic acid to achieve thioglycoside activation and subsequent glycosylation. Excellent yields are achieved with reactive substrates, while efficiency remains modest for unreactive glycosyl donors and acceptors. The tandem process eliminates the need for pre-activation of thioglycoside donors.

Acetalation-acetylation tandem processes provide direct access to protected sugar derivatives suitable for thioglycoside synthesis. The methodology employs p-toluenesulfonic acid catalysis to achieve simultaneous acetal formation and acetylation in a single operation. This tandem approach streamlines protecting group manipulations that are typically required in thioglycoside synthesis, reducing the number of synthetic steps while maintaining excellent efficiency. The optimized conditions enable efficient conversion of unprotected sugars to fully protected derivatives.

Oxidative tandem processes enable the conversion of thioglycosides to alternative glycosyl donors through consecutive oxidation and functionalization steps. These methodologies typically employ mild oxidizing agents to convert thioglycosides to sulfoxides or sulfones, followed by activation and coupling reactions. The tandem nature of these transformations enables access to complex oligosaccharide structures without the need for intermediate purification steps, significantly reducing synthetic complexity.

Transition Metal-Mediated Synthesis

Palladium-Catalyzed Methodologies

Palladium-catalyzed methodologies have emerged as highly effective approaches for thioglycoside synthesis and activation, offering enhanced selectivity and milder reaction conditions compared to traditional methods. These catalytic systems utilize the unique coordination chemistry of palladium to achieve efficient carbon-sulfur bond formation and thioglycoside activation processes.

Palladium(II) bromide-assisted activation represents the first demonstration of direct thioglycoside activation using palladium salts. The methodology enables glycosidation of thioglycosides in the presence of palladium(II) bromide, with enhanced yields and cleaner reactions achieved when propargyl bromide is employed as an additive. Preliminary mechanistic studies suggest that propargyl bromide assists the reaction by creating ionizing complexes that accelerate leaving group departure. The approach demonstrates selectivity for thioglycoside activation over other common leaving groups, providing opportunities for chemoselective transformations.

Palladium-catalyzed allylic rearrangement reactions provide stereoselective access to thioglycosides through the transformation of glycals. The methodology yields alpha-isomer thioglycosides through combination of thiosulfates with glycals derived from various monosaccharide substrates. The palladium-catalyzed process demonstrates excellent stereoselectivity through sigma-rearrangement mechanisms involving sulfoxide intermediates. Natural product synthesis applications include the stereospecific preparation of diosgenyl alpha-rhamnose and isoquercitrin derivatives.

Palladium-catalyzed cross-coupling reactions enable the synthesis of heteroaryl thioglycosides through stereoretentive processes. The methodology employs in situ-generated glycosyl thiolate anions that undergo cross-coupling with diverse heteroaryl iodides at room temperature. The key to success involves judicious pairing of bis-electrophilic-nucleophilic partners with thioesters in atom-economical transformations. Both glycosyl thiolate anions and acylium cations are incorporated into final products, enabling acyl transfer to various nucleophilic partners including amino acids and bioactive molecules.

Palladium-catalyzed stereospecific glycosylation has been developed for nitrogen-oxygen-linked glycoside synthesis. The versatile platform enables access to structurally diverse nitrogen-oxygen-linked glycosides with excellent regio- and stereoselectivities. The approach offers broad substrate scope, low catalyst loadings, and outstanding chemoselectivity, allowing selective reaction of oximes and hydroximic acids over hydroxyl groups. This selectivity profile addresses challenges encountered in conventional glycosylation methods where competing nucleophiles can interfere with desired transformations.

Alternative Transition Metal Catalytic Systems

Alternative transition metal catalytic systems provide diverse approaches for thioglycoside synthesis while offering potential advantages in terms of cost, availability, and environmental impact. These methodologies explore the catalytic potential of earth-abundant metals and alternative precious metal systems for thioglycoside formation and activation.

Copper-based catalytic systems represent highly attractive alternatives to palladium and other precious metals. Copper(II) bromide activation of thioglycosides provides effective glycosylation methodology with enhanced environmental compatibility. The copper-promoted activation requires higher catalyst loadings compared to other metal systems but demonstrates excellent compatibility with various glycosyl donor and acceptor combinations. The methodology shows particular effectiveness with armed glycosyl donors such as per-benzylated thioglycosides.

Iron-catalyzed approaches utilize earth-abundant metal catalysis for thioglycoside activation. Iron(III) chloride-mediated glycosylation represents a new direction in developing environmentally friendly activators for thioglycoside transformations. Although stoichiometric quantities of iron(III) chloride are required for optimal activation, the methodology eliminates the need for additives and demonstrates rapid reaction completion at low temperatures. This approach showcases the potential for developing glycosylation methods using abundant and non-toxic metal activators.

Diazo-derived copper carbene catalysis provides innovative approaches for thioglycoside activation through intramolecular carbene insertion processes. The methodology employs diazo-based thioglycoside donors that undergo copper-catalyzed intramolecular activation to form glycosyl sulfonium ions. This approach accommodates various protecting group patterns and nucleophile types while operating orthogonally to traditional activation methods. The catalytic system demonstrates compatibility with complex bioactive molecules and enables iterative oligosaccharide synthesis.

Gold-catalyzed activation systems exploit the thiophilic nature of gold to achieve selective thioglycoside transformations. Gold(III) chloride in sub-stoichiometric amounts enables direct thioglycoside activation through coordination with anomeric sulfur atoms. The methodology demonstrates excellent functional group tolerance and provides access to various glycosidic linkages under mild reaction conditions. Strain-release glycosylation approaches utilizing gold catalysis enable efficient oligosaccharide synthesis with minimal waste generation.

Mechanistic Insights and Reaction Pathways

Mechanistic insights into transition metal-mediated thioglycoside synthesis provide fundamental understanding of reaction pathways and enable rational optimization of catalytic systems. These studies utilize spectroscopic methods, kinetic analysis, and computational approaches to elucidate the elementary steps involved in metal-catalyzed transformations.

Palladium-thioglycoside coordination studies reveal the formation of bidentate complexes involving both anomeric sulfur and hydroxyl oxygen atoms. Nuclear magnetic resonance spectroscopy demonstrates downfield shifts of sulfur-methylene protons and benzyl protons associated with coordination to palladium centers. The formation of these complexes appears to activate thioglycosides toward nucleophilic displacement through enhanced electrophilic character of the anomeric carbon. Propargyl bromide additives facilitate complex formation and accelerate leaving group departure.

Bismuth(V)-mediated thioglycoside activation mechanisms involve differential reactivity of anomeric forms. Mechanistic studies using reaction kinetics and quantum chemical calculations reveal unusual nonlinear growth and decay curves for glycosylation reactions. Beta-glycoside donors undergo anomeric inversion to alpha-donors during activation, even in the presence of neighboring acetate groups. Density functional theory calculations identify the structure of triphenylbismuth ditriflate promoter and map energetics of interactions with thioglycoside anomers.

Copper carbene activation mechanisms proceed through intramolecular carbene insertion into carbon-sulfur bonds. The Thorpe-Ingold effect drives proximity of carbene intermediates to sulfur atoms, facilitating efficient activation. Mechanistic insights from electronic effect studies using electron-donating and electron-withdrawing groups provide understanding of intramolecular reaction pathways. The catalytic system demonstrates orthogonal reactivity relative to traditional thioglycoside donors, enabling selective activation in complex molecular environments.

Photocatalytic activation mechanisms involve radical-mediated processes that maintain anomeric selectivity. Organophotocatalytic thiolation of glycosyl bromides proceeds through glycosyl radical intermediates generated by visible light irradiation. The radical pathway enables stereoselective carbon-sulfur bond formation while avoiding harsh reaction conditions. Mechanistic studies reveal the importance of hydrogen atom transfer processes in maintaining stereochemical integrity during radical transformations.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.